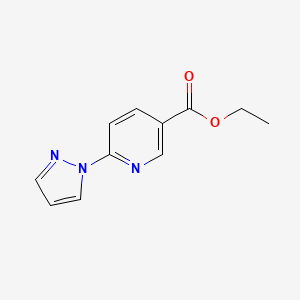

ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate

Description

Structural Features and Nomenclature

This compound represents a sophisticated heterocyclic compound characterized by its distinctive molecular architecture. The compound possesses the molecular formula C₁₁H₁₁N₃O₂ and exhibits a molecular weight of 217.23 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 6-(1H-pyrazol-1-yl)nicotinate, reflecting the systematic naming convention that identifies the pyrazole substituent at the 6-position of the nicotinic acid ethyl ester framework.

The structural framework of this compound encompasses several key architectural features that contribute to its chemical identity and properties. The central pyridine ring serves as the core heterocyclic backbone, providing a six-membered aromatic system containing one nitrogen atom. At the 6-position of this pyridine ring, a 1H-pyrazol-1-yl substituent is attached through a nitrogen-nitrogen linkage, creating a bridged heterocyclic system. The pyrazole moiety itself consists of a five-membered aromatic ring containing two nitrogen atoms in adjacent positions, contributing additional nitrogen-containing functionality to the overall molecular structure.

The carboxylate functionality is positioned at the 3-position of the pyridine ring and exists in its ethyl ester form, providing both electrophilic and hydrophobic characteristics to the molecule. This ester group significantly influences the compound's solubility properties and chemical reactivity, particularly in nucleophilic substitution and hydrolysis reactions. The Simplified Molecular Input Line Entry System representation of the compound is CCOC(=O)C1=CC=C(N2C=CC=N2)N=C1, which provides a linear notation describing the complete molecular connectivity.

The three-dimensional molecular geometry of this compound exhibits specific spatial arrangements that influence its chemical behavior and potential biological interactions. The pyrazole ring adopts a planar configuration due to its aromatic character, while the nitrogen linkage to the pyridine ring introduces a degree of rotational freedom around the nitrogen-nitrogen bond. This conformational flexibility allows the molecule to adopt various spatial orientations, which may be crucial for molecular recognition processes and chemical reactivity patterns.

The electronic distribution within the molecule is significantly influenced by the presence of multiple nitrogen atoms and the aromatic ring systems. The pyrazole nitrogen atoms possess different electronic environments, with one nitrogen participating in aromatic conjugation and the other serving as the linkage point to the pyridine ring. The pyridine nitrogen contributes to the overall electron-deficient character of the pyridine ring, particularly affecting the reactivity at positions ortho and para to the nitrogen atom. The ester carbonyl group provides an additional electrophilic center, contributing to the compound's overall chemical reactivity profile.

Historical Development and Discovery Timeline

The development of this compound emerges from the broader historical context of pyrazolopyridine chemistry, which has evolved significantly over the past several decades. The foundational understanding of pyrazole-pyridine hybrid systems has been built through extensive research into heterocyclic chemistry and the development of synthetic methodologies for creating complex nitrogen-containing compounds. The specific compound under investigation represents a more recent addition to this chemical family, reflecting advances in synthetic organic chemistry and the growing interest in structurally diverse heterocyclic compounds.

The synthetic approaches to pyrazolopyridine derivatives have undergone considerable evolution, with early methodologies focusing on traditional cyclization reactions and more recent developments emphasizing efficient one-pot synthetic strategies. The development of sonochemical synthetic strategies has particularly influenced the accessibility of pyrazolopyridine compounds, with researchers developing highly efficient and convenient synthetic protocols for creating novel classes of polysubstituted pyrazolopyridines. These methodological advances have enabled the synthesis of compounds like this compound with improved yields and greater structural diversity.

The patent literature reveals ongoing interest in pyrazolopyridine synthetic methodologies, with specific focus on developing efficient preparation methods for various structural variants. The synthesis of related compounds, such as 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester derivatives, has been documented in patent applications describing mild reaction conditions and high yields. These developments have contributed to the overall understanding of pyrazolopyridine chemistry and have likely influenced the synthetic accessibility of this compound.

Contemporary research efforts have focused on developing scalable synthetic strategies for pyrazolopyridine derivatives, with particular emphasis on environmentally friendly methodologies. The development of catalyst-free conditions and sonochemical approaches has represented significant progress in the field, enabling researchers to access complex heterocyclic structures with improved efficiency and reduced environmental impact. These advances have contributed to the practical accessibility of compounds like this compound for research and potential commercial applications.

The commercial availability of this compound through specialized chemical suppliers indicates its recognition as a valuable research compound. The compound is currently available at high purity levels, typically 95.00%, suggesting established synthetic protocols and quality control procedures. The pricing structure for this compound, as evidenced by commercial suppliers, reflects its specialized nature and the complexity associated with its synthesis, with costs significantly higher than simple heterocyclic compounds.

The current understanding of this compound synthesis has been informed by broader research into related pyrazolopyridine systems, including pyrazolo[1,5-a]pyridine derivatives and other structural variants. These related studies have provided valuable insights into reaction mechanisms, structural relationships, and synthetic strategies that have likely influenced the development of efficient synthetic routes to the target compound. The mechanistic understanding developed through studies of related compounds has contributed to the rational design of synthetic approaches for this compound.

Properties

IUPAC Name |

ethyl 6-pyrazol-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-5-10(12-8-9)14-7-3-6-13-14/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYRMRNSBBYZAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl nicotinate with hydrazine hydrate to form the pyrazole ring, followed by further functionalization to introduce the pyridine ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate exhibits potential as a pharmacological agent due to its structural features that allow interaction with biological targets.

1.1 Anticancer Activity

Studies indicate that derivatives of pyrazole compounds, including this compound, may act as inhibitors of specific protein kinases implicated in cancer progression. For instance, pyrazolo[1,5-a]pyridine derivatives have been reported to inhibit AXL and c-MET kinases, which are associated with tumor growth and metastasis . The ability to target these kinases suggests that this compound could be explored further for anticancer therapies.

1.2 Anti-inflammatory Properties

Research has shown that pyrazole derivatives can exhibit anti-inflammatory effects. This compound may contribute to this activity by modulating inflammatory pathways, potentially serving as a lead compound for developing new anti-inflammatory drugs .

Agricultural Applications

This compound also finds applications in agriculture, particularly as a pesticide.

2.1 Pesticidal Activity

The compound has been noted for its potential use in developing pesticides targeting specific pests through mechanisms involving the inhibition of certain enzymes or pathways critical for pest survival. The synthesis of related compounds has demonstrated effectiveness against various agricultural pests, indicating that this compound could be part of a broader strategy in pest management .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups to enhance biological activity.

3.1 Synthetic Pathways

The compound can be synthesized through several methods involving the cyclization of pyridine derivatives with pyrazole precursors. For instance, one method includes the reaction of ethyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate with other reagents under specific conditions to yield the desired product .

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Cyclization | Ethyl pyridine derivative + Pyrazole precursor | Ethyl 6-(1H-pyrazol-1-yl)pyridine derivative |

| 2 | Chlorination | Chlorinating agents + Base | Chlorinated derivative |

| 3 | Hydrolysis | Acidic conditions | Carboxylic acid derivative |

| 4 | Decarboxylation | Heating with copper(II) oxide | Final product |

Future Directions and Research Opportunities

Given its diverse applications, further research into this compound is warranted. Potential areas include:

4.1 Structure-Activity Relationship Studies

Investigating how variations in the structure affect biological activity could lead to more effective therapeutic agents.

4.2 Expanded Biological Testing

Comprehensive testing against a wider range of diseases and pests will clarify its utility and effectiveness.

4.3 Formulation Development

Creating formulations that enhance the delivery and efficacy of this compound in agricultural settings could improve pest control strategies.

Mechanism of Action

The mechanism of action of ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

- Ethyl 6-(1H-pyrazol-1-yl)nicotinate

- 1H-pyrazolo[3,4-b]pyridine derivatives

- Pyrazoloquinolines

Comparison: Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with diverse applications. Its ability to undergo various chemical reactions and its potential in multiple fields make it a valuable compound for scientific research and industrial applications .

Biological Activity

Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name: this compound

- CAS Number: 1428929-49-0

- Molecular Formula: C11H11N3O2

- Molecular Weight: 217.23 g/mol

The compound features a pyridine ring substituted with a pyrazole moiety, contributing to its unique reactivity and biological interactions.

Target Interactions

Research indicates that compounds with similar structures to this compound exhibit a wide range of biological activities. These include:

- Antimicrobial Activity: Pyrazole derivatives have shown significant efficacy against various pathogens, indicating potential use in treating infectious diseases .

- Anti-inflammatory Effects: Some studies have highlighted the anti-inflammatory properties of pyrazole derivatives, particularly their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) which are crucial in the inflammatory pathway .

Biochemical Pathways

The compound likely interacts with multiple biochemical pathways, affecting cellular processes such as:

- Enzyme Inhibition: Similar compounds have been reported to inhibit key enzymes involved in inflammation and pain signaling .

- Cellular Signaling Modulation: Changes in receptor signaling pathways may occur due to the interaction of pyrazole derivatives with cellular receptors.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The following table summarizes some findings related to its antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various models. For instance, it has been tested for its ability to reduce edema in carrageenan-induced paw edema models in rats. The results are summarized below:

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of ethyl 6-(1H-pyrazol-1-yl)pyridine derivatives. For example, a study conducted by Sivaramakarthikeyan et al. reported on the synthesis of various pyrazole derivatives and their screening against COX enzymes, revealing promising anti-inflammatory activity .

Another significant piece of research focused on the pharmacological profiling of pyrazole-based compounds, demonstrating their potential as lead compounds for drug development targeting cancer and infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridine derivatives with halide substituents at the 6-position can react with 1H-pyrazole under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., DMF) to enhance yield. Monitoring reaction progress via TLC and purification via flash chromatography (cyclohexane/ethyl acetate gradients) is critical .

Q. How can the purity and identity of this compound be validated after synthesis?

- Methodological Answer : Use a combination of techniques:

- HPLC : Reverse-phase chromatography with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).

- NMR : ¹H and ¹³C NMR to confirm structural integrity (e.g., pyrazole proton signals at δ 7.5–8.5 ppm, ethyl ester protons at δ 1.2–4.3 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., m/z ~243 for [M+H]⁺) .

Q. What are the primary applications of this compound as a synthetic intermediate?

- Methodological Answer : It serves as a precursor for:

- Ligand Design : The pyridine-pyrazole moiety can coordinate to transition metals (e.g., Cu, Ru) for catalytic or photophysical studies .

- Pharmaceutical Intermediates : Functionalization at the pyridine 3-carboxylate position enables derivatization for bioactive molecules (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve discrepancies in proposed structures derived from spectral data?

- Methodological Answer : SCXRD provides unambiguous confirmation of molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.1565 Å, b = 9.3521 Å, c = 9.8747 Å) can be refined using SHELXL . Hydrogen-bonding networks (e.g., dimeric motifs) and torsion angles validate steric and electronic interactions .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to evaluate frontier orbitals (HOMO/LUMO) and electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways .

Q. How can researchers address contradictions in NMR data when the compound exhibits dynamic behavior (e.g., rotamers)?

- Methodological Answer :

- Variable-Temperature NMR : Conduct experiments at 25–60°C to coalesce split signals and calculate energy barriers for conformational interconversion.

- 2D NMR : Use NOESY or COSY to identify through-space correlations and confirm substituent orientations .

Q. What strategies improve the stability of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Protecting Groups : Temporarily protect the pyrazole nitrogen with Boc (tert-butoxycarbonyl) to prevent protonation or oxidation.

- Storage Conditions : Store at –20°C under inert atmosphere (argon) to minimize degradation. Avoid exposure to strong oxidizers (e.g., HNO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.